(6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone
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Overview
Description
(6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone: is a complex organic compound that features a fluorine atom, an indole derivative, and a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an indole derivative is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a controlled temperature and using anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: : Substitution reactions can occur at various positions on the indole or naphthyridine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Indole derivatives are known for their biological activities, and this compound may exhibit properties such as antimicrobial, antiviral, and anticancer activities.
Industry: : Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
(6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone: can be compared with other indole derivatives and naphthyridine compounds. Similar compounds include:
Indole-3-carbinol: : Known for its anticancer properties.
Naphthyridine derivatives: : Used in various pharmaceutical applications.
Fluorinated indoles: : Exhibiting enhanced biological activity due to the presence of fluorine atoms.
The uniqueness of This compound
Properties
IUPAC Name |
(6-fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c18-12-2-1-11-5-8-21(16(11)9-12)17(22)13-3-7-20-15-4-6-19-10-14(13)15/h1-4,6-7,9-10H,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJRHPMDSYYDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)F)C(=O)C3=C4C=NC=CC4=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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